Morpholine, 4-(cyclobutylidenemethyl)-

Description

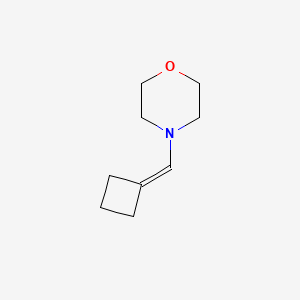

Morpholine, 4-(cyclobutylidenemethyl)-, is a morpholine derivative characterized by a cyclobutylidenemethyl substituent at the 4-position of the morpholine ring. Morpholine, a six-membered heterocycle containing one oxygen and one nitrogen atom, is widely utilized in medicinal chemistry due to its ability to modulate physicochemical properties (e.g., solubility, lipophilicity) and enhance target binding through hydrogen bonding or steric interactions.

Properties

Molecular Formula |

C9H15NO |

|---|---|

Molecular Weight |

153.22 g/mol |

IUPAC Name |

4-(cyclobutylidenemethyl)morpholine |

InChI |

InChI=1S/C9H15NO/c1-2-9(3-1)8-10-4-6-11-7-5-10/h8H,1-7H2 |

InChI Key |

QHRCCUVTUODJAL-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=CN2CCOCC2)C1 |

Origin of Product |

United States |

Preparation Methods

Catalytic Amination of Alcohols and Amines

A well-documented industrial approach for similar morpholine derivatives involves the catalytic amination of glycol ethers or alcohols with amines under hydrogenation conditions using supported metal catalysts. Although this is described for 4-cyclohexyl morpholine, the methodology is adaptable for cyclobutylidene substitution by selecting appropriate cyclobutylidene alcohol or ether precursors.

- Reactants: Glycol ether (or cyclobutylidene alcohol analog) and a suitable amine (e.g., hexahydroaniline or morpholine)

- Catalyst: Supported metal nitrates containing copper, nickel, and iron ions on alumina carriers

- Reaction conditions: 140–240 °C, 0.6–1.8 MPa hydrogen pressure, volume space velocity 0.1–0.4 h⁻¹

- Advantages: Solvent-free, high yield, mild conditions, low pollution, and industrial scalability

Catalyst preparation involves:

- Impregnation of alumina with metal nitrate solutions (Cu²⁺, Ni²⁺, Fe³⁺)

- Sequential drying and calcination steps at temperatures ranging from 60 °C to 450 °C

- Activation under hydrogen at 100–250 °C before use

This method achieves high purity and yield for morpholine derivatives and is suitable for industrial production due to its efficiency and environmental friendliness.

Palladium-Catalyzed Carboamination Reaction

A more specialized synthetic strategy reported for substituted morpholines involves Pd-catalyzed carboamination reactions. This method utilizes enantiomerically pure amino alcohols and aryl or alkenyl bromides to form C-substituted morpholines in a stereocontrolled manner.

- Four-step synthesis starting from amino alcohols

- Pd(OAc)₂ catalyst with phosphine ligands (e.g., P(2-furyl)₃)

- Use of strong base (e.g., sodium tert-butoxide)

- Reaction with β-bromostyrene or similar alkenyl bromides

- Moderate to good yields with high stereoselectivity

- Access to fused bicyclic and variously substituted morpholines

Though this method is primarily demonstrated for aryl and alkenyl substitutions, it suggests a pathway to synthesize cyclobutylidene-substituted morpholines by employing appropriate cyclobutylidene bromide analogs.

Reductive Amination and Nucleophilic Substitution Routes

Other reported methods for substituted morpholines involve reductive amination of ketones or aldehydes with morpholine or its derivatives. For cyclobutylidene substitution, the corresponding cyclobutylidene ketone or aldehyde could be reacted with morpholine under reductive conditions using sodium borohydride or catalytic hydrogenation.

These methods often require:

- Use of solvents such as tetrahydrofuran or dimethylbenzene

- Reducing agents like sodium borohydride or metal catalysts

- Longer reaction times and careful purification due to side products

While effective, these routes may be less industrially favorable due to cost and complexity.

Comparative Table of Preparation Methods

| Method | Key Reactants | Catalyst/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Catalytic Amination of Alcohols | Glycol ether + amine (e.g., morpholine) | Supported metal nitrates, 140–240 °C, H₂ | ~78–94 | Solvent-free, clean, scalable | Requires catalyst preparation |

| Pd-Catalyzed Carboamination | Amino alcohol + alkenyl bromide | Pd(OAc)₂, phosphine ligand, base | Moderate | Stereocontrolled, modular synthesis | Catalyst cost, substrate scope |

| Reductive Amination | Ketone/aldehyde + morpholine | NaBH₄ or catalytic hydrogenation | 84–94 | High yield | Solvent use, longer reaction time |

Research Findings and Notes

- The catalytic amination method is industrially preferred due to its environmental and economic benefits, with yields up to 94% reported for related morpholine derivatives.

- Pd-catalyzed carboamination offers stereoselectivity and access to complex substituted morpholines, though it is more suited for specialized synthesis rather than bulk production.

- Reductive amination routes are versatile but may involve more complex purification and higher costs.

- Specific data on Morpholine, 4-(cyclobutylidenemethyl)- synthesis is limited; however, the above methods provide a framework adaptable to this compound by selecting appropriate cyclobutylidene precursors.

Chemical Reactions Analysis

Types of Reactions

Morpholine, 4-(cyclobutylidenemethyl)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom of the morpholine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield morpholine N-oxides, while reduction can produce secondary amines .

Scientific Research Applications

Morpholine, 4-(cyclobutylidenemethyl)- has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibitors and receptor agonists.

Medicine: Investigated for its potential as an antibacterial and anticancer agent.

Industry: Utilized in the production of corrosion inhibitors and surfactants

Mechanism of Action

The mechanism of action of Morpholine, 4-(cyclobutylidenemethyl)- involves its interaction with various molecular targets. For instance, in antibacterial applications, it can disrupt bacterial cell membranes and induce the production of reactive oxygen species (ROS), leading to bacterial cell death . In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of target enzymes .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key morpholine derivatives and their properties are compared in Table 1.

Key Observations :

- Lipophilicity: Substituents like naphthalenyloxyethyl (cLog P = 4.2) increase lipophilicity compared to phenoxyethyl (cLog P = 3.2), influencing membrane permeability and metabolic stability .

Kinase Inhibition (PI3Kβ)

- 4-(4-Bromo-6-chlorobenzo[d]thiazol-2-yl)morpholine (compound 1 in ) exhibited 52.1% inhibition of PI3Kβ at 1 µM, outperforming analogs with other substituents (e.g., 11.7% for compound 3). The morpholine group at the 2-position of benzothiazole enhanced kinase binding, likely due to hydrogen bonding with the oxygen atom .

EP2 Receptor Potentiation

- Trisubstituted pyrimidines with morpholine rings (e.g., CID2992168) showed higher EP2 receptor potentiation compared to piperidine or pyrrolidine analogs. The oxygen atom in morpholine may stabilize receptor interactions via lone-pair donation .

Serotonin 5-HT1A Receptor Affinity

- Replacing piperazine with morpholine in coumarin derivatives (e.g., compounds 6a–d) drastically reduced 5-HT1A affinity (Ki = 250–3500 nM vs. 0.3–1.0 nM for piperazine analogs). The lack of a basic nitrogen in morpholine disrupts critical receptor interactions .

Cholinesterase Inhibition

Q & A

Advanced Research Question

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to receptors (e.g., G-protein-coupled receptors) .

- MD Simulations : GROMACS/NAMD models dynamic interactions over time (≥100 ns) to identify stable conformations .

- QSAR Models : Machine learning (e.g., Random Forest) correlates structural features (e.g., logP, polar surface area) with activity .

How do structural modifications of Morpholine, 4-(cyclobutylidenemethyl)- influence its pharmacological profile?

Advanced Research Question

- Electron-Withdrawing Groups : Substituents like -NO₂ or -CF₃ enhance electrophilicity, improving enzyme inhibition .

- Steric Effects : Bulky groups (e.g., tert-butyl) reduce off-target binding but may lower solubility .

- Bioisosteric Replacement : Replacing the cyclobutylidene with cyclohexenyl groups alters metabolic stability and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.